methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate
CAS No.: 866134-59-0
Cat. No.: VC6269216
Molecular Formula: C13H15NO5
Molecular Weight: 265.265
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866134-59-0 |
|---|---|
| Molecular Formula | C13H15NO5 |
| Molecular Weight | 265.265 |
| IUPAC Name | methyl 2-[2-(2-hydroxyethyl)-3-oxo-4H-1,4-benzoxazin-6-yl]acetate |
| Standard InChI | InChI=1S/C13H15NO5/c1-18-12(16)7-8-2-3-10-9(6-8)14-13(17)11(19-10)4-5-15/h2-3,6,11,15H,4-5,7H2,1H3,(H,14,17) |
| Standard InChI Key | RXTDQQRSIGYVNU-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC2=C(C=C1)OC(C(=O)N2)CCO |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure integrates a 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold substituted at the 6-position with a methyl acetate group and at the 2-position with a 2-hydroxyethyl chain. The benzoxazine ring, a fused heterocycle containing oxygen and nitrogen atoms, confers rigidity and electronic diversity, while the ester and hydroxyethyl moieties enhance solubility and reactivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₅ |
| Molecular Weight | 265.265 g/mol |
| CAS Registry Number | 866134-59-0 |
| Hybridization | sp²/sp³ (heterocyclic core) |
Stereoelectronic Features
The benzoxazine ring’s conjugation system delocalizes electrons across the oxygen and nitrogen atoms, creating regions of varying electron density. This polarization facilitates interactions with biological targets or polymer matrices, depending on the application. The hydroxyethyl side chain introduces hydrogen-bonding capability, critical for molecular recognition in drug design.
Synthesis and Preparation
General Synthetic Routes
Synthesis typically begins with benzoxazine precursors, such as 6-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one, which undergoes sequential alkylation and esterification. Key steps include:
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Alkylation: Introduction of the 2-hydroxyethyl group via nucleophilic substitution.
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Esterification: Reaction with methyl chloroacetate to install the acetate moiety.
Optimization Strategies
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Temperature Control: Maintaining 0–5°C during esterification minimizes side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | 2-Bromoethanol, K₂CO₃, DMF | 78–85 |
| Esterification | Methyl chloroacetate, Et₃N | 65–72 |
Chemical Reactivity and Functionalization
Hydrolysis of the Ester Group
The methyl ester undergoes alkaline hydrolysis to yield the corresponding carboxylic acid, a common strategy for prodrug activation. For example, treatment with NaOH (1M, 60°C) cleaves the ester, generating 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetic acid.
Ring-Opening Reactions
The benzoxazine ring’s strained ether linkage is susceptible to nucleophilic attack. Amines or thiols induce ring opening, forming secondary amines or sulfides, respectively—a pathway leveraged in polymer cross-linking.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy:
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¹H NMR: Signals at δ 3.73 ppm (methoxy group) and δ 4.20–4.35 ppm (hydroxyethyl protons).
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¹³C NMR: Carbonyl resonance at δ 170–175 ppm confirms the ester functionality.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 265.265 [M+H]⁺.
Chromatographic Methods
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HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) resolve the compound with >99% purity.
Research Gaps and Future Directions
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Mechanistic Studies: Elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors).
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Toxicological Profiling: Assess acute/chronic toxicity in model organisms.
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Formulation Development: Explore nanoencapsulation to enhance bioavailability.
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